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Compound of Interest

Compound Name: (S)-Tco-peg3-NH2

Cat. No.: B12384121 Get Quote

An In-depth Technical Guide to (S)-Tco-peg3-NH2 for Researchers, Scientists, and Drug

Development Professionals

Introduction
(S)-Tco-peg3-NH2 is a heterobifunctional linker molecule at the forefront of bioconjugation and

chemical biology. It features a strained trans-cyclooctene (TCO) moiety, a hydrophilic

triethylene glycol (PEG3) spacer, and a primary amine group. This unique combination of

functional groups makes it an invaluable tool for the precise and efficient labeling and

modification of biomolecules.

The primary application of (S)-Tco-peg3-NH2 lies in its ability to participate in bioorthogonal

"click chemistry," specifically the inverse-electron demand Diels-Alder (iEDDA) reaction. The

highly strained double bond of the TCO ring reacts with exceptional speed and selectivity with a

tetrazine partner, forming a stable covalent bond in complex biological environments without

interfering with native biochemical processes. This reaction's biocompatibility and rapid kinetics

have made it a cornerstone of modern bioconjugation techniques.

The primary amine group on (S)-Tco-peg3-NH2 provides a versatile handle for conjugation to a

wide range of biomolecules, including proteins, peptides, and small molecules that possess a

carboxylic acid or an activated ester functionality. The PEG3 spacer enhances aqueous

solubility and provides a flexible linker that minimizes steric hindrance during conjugation.

This technical guide provides a comprehensive overview of the properties, applications, and

experimental protocols for (S)-Tco-peg3-NH2, intended for researchers, scientists, and drug

development professionals.
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Chemical Properties and Structure
(S)-Tco-peg3-NH2 is characterized by its distinct functional components: the (S)-configured

trans-cyclooctene for click chemistry, a PEG3 spacer for improved solubility and reduced steric

hindrance, and a primary amine for conjugation.

Property Value

Molecular Formula C₁₇H₃₂N₂O₅

Molecular Weight 344.45 g/mol

IUPAC Name
[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-(2-

aminoethoxy)ethoxy]ethoxy]ethyl]carbamate

Appearance Colorless to slightly yellow oil

Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform

Storage
Store at -20°C, desiccated and protected from

light

Significance of (S)-Stereochemistry: The "(S)" designation refers to the stereochemistry at the

chiral center of the trans-cyclooctene ring. The spatial arrangement of substituents on the TCO

ring, defined as axial or equatorial, has a significant impact on its reactivity.[1][2] Generally,

axial isomers of TCO derivatives exhibit faster reaction rates in iEDDA reactions compared to

their equatorial counterparts due to differences in ring strain and steric accessibility.[1] While a

direct quantitative comparison of the (S) versus (R) enantiomers of Tco-peg3-NH2 is not readily

available in the literature, the defined stereochemistry is crucial for ensuring batch-to-batch

consistency in reactivity and performance.

Reaction Kinetics and Stability
The utility of (S)-Tco-peg3-NH2 is largely defined by the kinetics of the TCO-tetrazine ligation

and the stability of the TCO moiety.

Reaction Kinetics: The iEDDA reaction between TCO and tetrazine is one of the fastest

bioorthogonal reactions known, with second-order rate constants spanning several orders of

magnitude depending on the specific TCO and tetrazine derivatives.[3][4]
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TCO Derivative
Tetrazine
Derivative

Second-Order Rate
Constant (k₂)
(M⁻¹s⁻¹)

Solvent System

trans-Cyclooctene

(TCO)

3,6-di-(2-pyridyl)-s-

tetrazine
~2,000 9:1 Methanol/Water

TCO
Methyl-substituted

tetrazine
~1,000 Aqueous Media

TCO
Hydrogen-substituted

tetrazine
up to 30,000 Aqueous Media

Strained TCOs (e.g.,

s-TCO)

3,6-dipyridyl-s-

tetrazine
up to 3,300,000 Aqueous Media

Note: The reactivity of (S)-Tco-peg3-NH2 will be within the range of values presented for TCO

derivatives, with minor variations due to the PEG3 linker and stereochemistry.

Stability: The high ring strain that confers reactivity to the TCO group also makes it susceptible

to isomerization to the less reactive cis-cyclooctene (CCO) isomer. The stability of TCO-

containing molecules is influenced by several factors:

Thiols: The presence of thiols, such as dithiothreitol (DTT), can promote the isomerization of

TCO to CCO.

Metals: Certain metals can also catalyze the isomerization of the TCO ring.

Storage: For long-term stability, (S)-Tco-peg3-NH2 should be stored at -20°C or below,

desiccated, and protected from light. Stock solutions in anhydrous solvents like DMSO or

DMF should also be stored at low temperatures. Due to the potential for isomerization, long-

term storage of TCO compounds is generally not recommended.

Experimental Protocols
The use of (S)-Tco-peg3-NH2 in bioconjugation typically involves a two-stage process:
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Conjugation of (S)-Tco-peg3-NH2 to a target molecule: This is commonly achieved by

forming an amide bond between the primary amine of the linker and a carboxylic acid on the

target molecule using EDC/NHS chemistry.

TCO-tetrazine click reaction: The resulting TCO-functionalized molecule is then reacted with

a tetrazine-modified molecule of interest.

Protocol 1: Conjugation of (S)-Tco-peg3-NH2 to a Protein
via EDC/NHS Chemistry
This protocol describes the labeling of a protein with available carboxyl groups (aspartic acid,

glutamic acid, or C-terminus) with (S)-Tco-peg3-NH2.

Materials:

Protein of interest in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

(S)-Tco-peg3-NH2

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

Desalting columns

Procedure:

Protein Preparation:

Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL. Ensure the

buffer is free of primary amines.
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Activation of Carboxyl Groups:

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS/Sulfo-

NHS (e.g., 10 mg/mL in Activation Buffer).

Add a 10-50 fold molar excess of EDC and NHS/Sulfo-NHS to the protein solution.

Incubate for 15-30 minutes at room temperature with gentle mixing.

Removal of Excess Activation Reagents:

Immediately after activation, remove excess EDC and NHS/Sulfo-NHS using a desalting

column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side

reactions of EDC with the amine group of (S)-Tco-peg3-NH2.

Conjugation with (S)-Tco-peg3-NH2:

Prepare a stock solution of (S)-Tco-peg3-NH2 in DMSO or DMF (e.g., 10 mM).

Add a 20-100 fold molar excess of the (S)-Tco-peg3-NH2 stock solution to the activated

protein solution.

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Quenching of the Reaction:

Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-

esters.

Incubate for 15-30 minutes at room temperature.

Purification of the TCO-labeled Protein:

Purify the TCO-labeled protein from excess linker and reaction byproducts using a

desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable

storage buffer (e.g., PBS, pH 7.4).
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Characterization:

Confirm successful conjugation and determine the degree of labeling using techniques

such as MALDI-TOF or ESI-MS to detect the mass shift corresponding to the attached

linker. Purity can be assessed by SDS-PAGE and HPLC.

Protocol 2: TCO-Tetrazine Click Reaction
This protocol describes the reaction of a TCO-labeled protein with a tetrazine-functionalized

molecule (e.g., a fluorescent dye, biotin, or drug molecule).

Materials:

TCO-labeled protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)

Tetrazine-functionalized molecule

DMSO or DMF for dissolving the tetrazine reagent

Procedure:

Reactant Preparation:

Prepare a stock solution of the tetrazine-functionalized molecule in DMSO or DMF (e.g., 1-

10 mM).

Click Reaction:

To the solution of the TCO-labeled protein, add the tetrazine stock solution to achieve a

final molar ratio of 1:1 to 1:5 (TCO-protein:tetrazine). A slight excess of the tetrazine

reagent can help drive the reaction to completion.

Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can

often be visually monitored by the disappearance of the characteristic pink/red color of the

tetrazine.

Purification (Optional):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For many applications, the reaction is highly efficient and clean, and no further purification

is needed.

If necessary, remove excess tetrazine reagent by using a desalting column or SEC.

Analysis:

Confirm the final conjugate by SDS-PAGE (observing a band shift), UV-Vis spectroscopy

(disappearance of the tetrazine absorbance), and mass spectrometry.

Applications and Visualizations
(S)-Tco-peg3-NH2 is a versatile tool with broad applications in chemical biology and drug

development.

Protein-Protein Interaction Studies
Cross-linking coupled with mass spectrometry (CXMS) is a powerful technique for identifying

protein-protein interactions (PPIs) and mapping interaction interfaces. (S)-Tco-peg3-NH2 can

be used to functionalize a "bait" protein through its carboxyl groups. This TCO-labeled bait

protein can then be introduced into a cellular lysate or a purified protein mixture. After allowing

for protein complexes to form, a membrane-permeable, tetrazine-functionalized cross-linker

can be added to capture interacting "prey" proteins. Subsequent purification of the cross-linked

complexes and analysis by mass spectrometry can identify the interacting partners.
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Bait Protein Functionalization Interaction and Cross-linking

Analysis

Bait Protein
(with -COOH groups)

TCO-Bait Protein

1. Conjugation

(S)-Tco-peg3-NH2 EDC/NHS
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Prey Protein

Cross-linked Complex

3. Click Reaction

Tetrazine Cross-linker
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5. Proteolytic Digestion
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Step 1: Targeting Molecule Administration Step 2: Payload Administration and Click Reaction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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